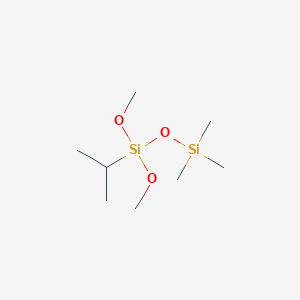
1,1-Dimethoxy-3,3,3-trimethyl-1-(propan-2-yl)disiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethoxy-3,3,3-trimethyl-1-(propan-2-yl)disiloxane is an organosilicon compound with the molecular formula C8H22O3Si2. It is a colorless liquid known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is part of the disiloxane family, characterized by the presence of silicon-oxygen-silicon (Si-O-Si) bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethoxy-3,3,3-trimethyl-1-(propan-2-yl)disiloxane typically involves the reaction of trimethylchlorosilane with isopropyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
(CH3)3SiCl+(CH3)2CHOH→(CH3)3SiOCH(CH3)2+HCl
This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chlorosilane. The product is then purified through distillation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques such as fractional distillation ensures the efficient production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethoxy-3,3,3-trimethyl-1-(propan-2-yl)disiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted disiloxanes depending on the nucleophile used.
Scientific Research Applications
1,1-Dimethoxy-3,3,3-trimethyl-1-(propan-2-yl)disiloxane has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and as a component in the synthesis of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to improve adhesion and compatibility between different materials.
Mechanism of Action
The mechanism of action of 1,1-Dimethoxy-3,3,3-trimethyl-1-(propan-2-yl)disiloxane involves the interaction of its silicon-oxygen-silicon (Si-O-Si) bonds with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, enhancing the properties of the materials it is incorporated into. The methoxy groups can undergo hydrolysis to form silanols, which can further react to form siloxane networks.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Triethoxy-3,3,3-trimethyl-1-(propan-2-yl)disiloxane: Similar in structure but with ethoxy groups instead of methoxy groups.
1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane: Contains two methoxy groups and four methyl groups.
1,1,1-Triethyl-3,3,3-trimethyldisiloxane: Contains ethyl groups instead of methoxy groups.
Uniqueness
1,1-Dimethoxy-3,3,3-trimethyl-1-(propan-2-yl)disiloxane is unique due to its specific combination of methoxy and isopropyl groups, which confer distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
141192-68-9 |
|---|---|
Molecular Formula |
C8H22O3Si2 |
Molecular Weight |
222.43 g/mol |
IUPAC Name |
dimethoxy-propan-2-yl-trimethylsilyloxysilane |
InChI |
InChI=1S/C8H22O3Si2/c1-8(2)13(9-3,10-4)11-12(5,6)7/h8H,1-7H3 |
InChI Key |
VXNHXADQZGGHMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](OC)(OC)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















